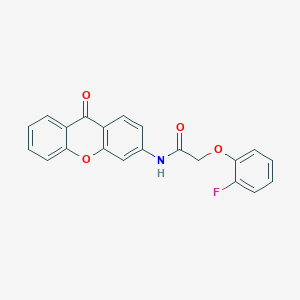

2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Description

The compound 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide features a xanthenone core (a tricyclic structure with an oxygen atom) substituted at the 3-position with an acetamide group. The acetamide nitrogen is linked to a 2-fluorophenoxy moiety.

Key structural attributes:

- Xanthenone core: The 9-oxo group contributes to hydrogen-bonding capacity.

- 2-Fluorophenoxy group: Ortho-substituted fluorine may influence steric and electronic properties.

- Acetamide bridge: Facilitates linkage to diverse substituents, modulating solubility and bioactivity.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO4/c22-16-6-2-4-8-18(16)26-12-20(24)23-13-9-10-15-19(11-13)27-17-7-3-1-5-14(17)21(15)25/h1-11H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXAAKVNGOKZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

Synthesis of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Coupling with xanthene derivative: The final step involves coupling 2-(2-fluorophenoxy)acetic acid with a xanthene derivative, such as 9-oxo-9H-xanthene-3-amine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a fluorescent probe due to the xanthene moiety.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide would depend on its specific application. For instance, if used as a fluorescent probe, the xanthene moiety would be responsible for its fluorescence. In medicinal applications, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Xanthen/Xanthenone Core

a) N-(5-Chloro-9-Oxo-9H-Xanthen-3-yl)-2-(2-Fluorophenoxy)Acetamide

- Structural difference: A 5-chloro substituent replaces hydrogen on the xanthenone ring.

- Direct biological data are unavailable, but halogenation often improves pharmacokinetic profiles .

b) N-(7-Fluoro-9-Oxo-9H-Fluoren-2-yl)-Acetamide

- xanthenone.

Variations in Acetamide Substituents

a) Phenoxy Group Substitution Patterns

- Compound B2 (2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Trifluoromethylphenyl)Acetamide): 4-Trifluoromethylphenyl group: The CF₃ group offers greater lipophilicity and electron-withdrawing effects than fluorine, possibly improving blood-brain barrier penetration .

b) Chiral Acetamide Derivatives

- (R)- and (S)-N-(1-Hydroxypropan-2-yl)-2-((9-Oxo-9H-Xanthen-3-yl)Oxy)Acetamide: Stereochemistry: Enantiomers exhibit distinct biological activities. For example, the (S)-enantiomer may show higher tumor cell line inhibition due to optimized receptor interactions .

Data Table: Structural and Functional Comparison

Key Findings and Implications

Fluorine Substitution: The 2-fluorophenoxy group balances electron withdrawal and metabolic stability, offering advantages over nitro or trifluoromethyl groups in terms of toxicity and synthetic feasibility .

Xanthenone vs. Fluoren: The oxygen in xanthenone improves hydrogen-bonding capacity, likely enhancing target engagement compared to fluoren derivatives .

Chirality : Achiral structures (e.g., target compound) simplify manufacturing but may lack enantiomer-specific efficacy observed in chiral analogs .

Biological Activity

2-(2-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Its unique structure, which combines a fluorophenoxy group with a xanthene derivative, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.30 g/mol. The compound's structure includes:

- Fluorophenoxy Group : Enhances biological activity and solubility.

- Xanthene Core : Known for its diverse applications, particularly in dyes and pharmaceuticals.

Table 1: Key Features of this compound

| Property | Detail |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.30 g/mol |

| Functional Groups | Fluorophenoxy, Acetamide |

| Core Structure | Xanthene |

Biological Activity

Research indicates that compounds within the xanthenone family, including this compound, exhibit various biological activities such as:

- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing chronic inflammation.

- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

The precise mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may:

- Inhibit enzyme activity related to cancer progression.

- Bind to receptors involved in inflammatory responses.

Further biochemical studies are necessary to elucidate these interactions fully.

Case Studies

Several studies have investigated the biological effects of similar compounds in the xanthenone family:

-

Study on Anticancer Activity :

- A study demonstrated that analogs of xanthenone exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the xanthene core can enhance therapeutic efficacy .

-

Anti-inflammatory Research :

- Another study highlighted the ability of fluorinated xanthenes to reduce pro-inflammatory cytokine levels in vitro, indicating potential applications in treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves:

- Formation of Fluorophenoxy Intermediate : Reacting 2-fluorophenol with an acylating agent.

- Coupling with Xanthene Derivative : Using coupling reagents under basic conditions to form the final product.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | React fluorophenol with acylating agent |

| Step 2 | Couple intermediate with xanthene derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.